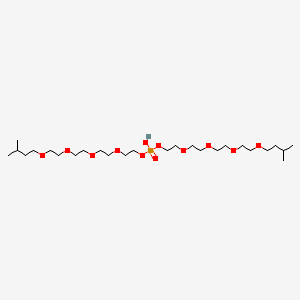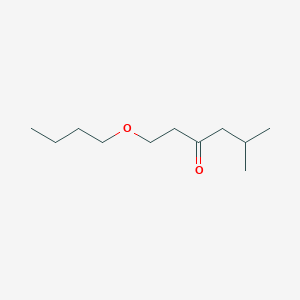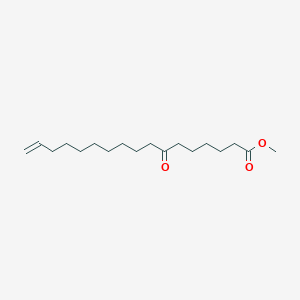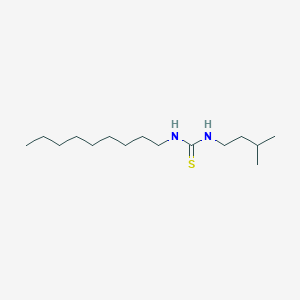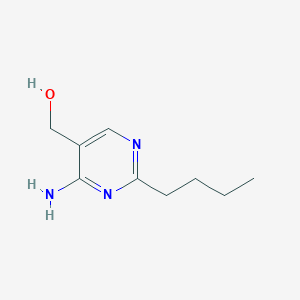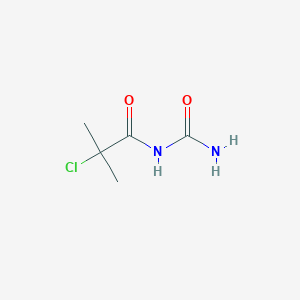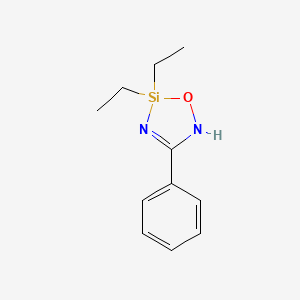![molecular formula C16H20O2 B14513642 2-[1-(tert-Butylperoxy)ethyl]naphthalene CAS No. 62593-47-9](/img/structure/B14513642.png)
2-[1-(tert-Butylperoxy)ethyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(tert-Butylperoxy)ethyl]naphthalene is an organic compound with the molecular formula C16H20O2 It is characterized by the presence of a naphthalene ring substituted with a tert-butylperoxy group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butylperoxy)ethyl]naphthalene typically involves the reaction of naphthalene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Naphthalene and tert-butyl hydroperoxide.
Catalyst: Often a metal catalyst such as iron or copper.
Solvent: Dichloromethane or toluene.
Reaction Conditions: Elevated temperatures (typically around 60-80°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(tert-Butylperoxy)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of naphthoquinones.
Reduction: Reduction of the tert-butylperoxy group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-[1-(tert-Butylperoxy)ethyl]naphthalene has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions, particularly in the synthesis of polyethylene and acrylic polymers.
Biology: Investigated for its potential role in oxidative stress studies due to its peroxy group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of unsaturated polyester resins and as a curing agent for various polymeric materials.
Mécanisme D'action
The mechanism of action of 2-[1-(tert-Butylperoxy)ethyl]naphthalene primarily involves the generation of free radicals from the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include:
Radical Generation: The tert-butylperoxy group decomposes to form tert-butoxy radicals.
Polymerization: The radicals initiate the polymerization of monomers such as ethylene or acrylic acid.
Oxidative Stress: In biological systems, the radicals can induce oxidative stress, leading to cellular damage or signaling pathways activation.
Comparaison Avec Des Composés Similaires
2-[1-(tert-Butylperoxy)ethyl]naphthalene can be compared with other similar compounds, such as:
tert-Butyl hydroperoxide: A simpler peroxide compound used as an oxidizing agent and radical initiator.
tert-Butyl peroxybenzoate: Another peroxy compound used in polymerization reactions.
tert-Butyl peroxyacetate: Used as a curing agent for unsaturated polyester resins.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthalene ring with a tert-butylperoxy group, providing both aromatic stability and radical-generating capability. This dual functionality makes it particularly valuable in applications requiring controlled radical generation and aromatic properties.
Propriétés
Numéro CAS |
62593-47-9 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-(1-tert-butylperoxyethyl)naphthalene |
InChI |
InChI=1S/C16H20O2/c1-12(17-18-16(2,3)4)14-10-9-13-7-5-6-8-15(13)11-14/h5-12H,1-4H3 |
Clé InChI |
PEPJFSNOPWOJGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


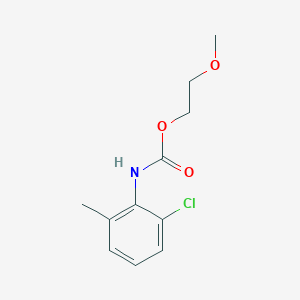
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

